molecular formula C17H14O B12716102 Dibenzalacetone, (1Z,4Z)- CAS No. 58321-78-1

Dibenzalacetone, (1Z,4Z)-

Cat. No.: B12716102
CAS No.: 58321-78-1
M. Wt: 234.29 g/mol
InChI Key: WMKGGPCROCCUDY-XSYHWHKQSA-N
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Description

Dibenzalacetone, (1Z,4Z)-, also known as (1Z,4Z)-1,5-diphenylpenta-1,4-dien-3-one, is an organic compound with the molecular formula C₁₇H₁₄O. It is a pale-yellow solid that is insoluble in water but soluble in ethanol. This compound is known for its applications in organic synthesis and its role as a ligand in organometallic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzalacetone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{2 C₆H₅CHO + CH₃COCH₃ → C₁₇H₁₄O + H₂O} ] In this reaction, two moles of benzaldehyde react with one mole of acetone to form dibenzalacetone and water. The reaction is typically carried out in an ethanol-water mixture at a temperature of around 30°C .

Industrial Production Methods

Industrial production of dibenzalacetone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

Dibenzalacetone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of dibenzalacetone involves its ability to act as a ligand, forming complexes with metal ions. This property is utilized in organometallic chemistry to stabilize metal complexes. Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Dibenzalacetone can be compared with similar compounds such as benzalacetone and cinnamaldehyde:

    Benzalacetone: Similar to dibenzalacetone but with only one benzylidene group. It is used in the synthesis of various organic compounds.

    Cinnamaldehyde: Contains a similar α,β-unsaturated carbonyl structure but with a different aromatic ring. It is known for its use in flavorings and fragrances.

Dibenzalacetone is unique due to its ability to form stable metal complexes and its potential antioxidant properties .

Properties

CAS No.

58321-78-1

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

(1Z,4Z)-1,5-diphenylpenta-1,4-dien-3-one

InChI

InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11-,14-12-

InChI Key

WMKGGPCROCCUDY-XSYHWHKQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)/C=C\C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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